molecular formula C16H27NO3 B7337900 methyl (1R,3S)-3-[(1,4-dimethylcyclohexyl)carbamoyl]cyclopentane-1-carboxylate

methyl (1R,3S)-3-[(1,4-dimethylcyclohexyl)carbamoyl]cyclopentane-1-carboxylate

Cat. No.: B7337900
M. Wt: 281.39 g/mol
InChI Key: MOJNZKMEOWATEK-BWAOXVRWSA-N
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Description

Methyl (1R,3S)-3-[(1,4-dimethylcyclohexyl)carbamoyl]cyclopentane-1-carboxylate, also known as SR9009, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. SR9009 is a selective androgen receptor modulator (SARM) that has been shown to enhance exercise performance and improve metabolism in animal studies.

Scientific Research Applications

Methyl (1R,3S)-3-[(1,4-dimethylcyclohexyl)carbamoyl]cyclopentane-1-carboxylate has been studied extensively in animal models for its potential applications in various fields such as exercise performance enhancement, metabolic disorders, and cancer. In animal studies, this compound has been shown to improve endurance and reduce muscle damage caused by exercise. Moreover, this compound has been shown to improve glucose and lipid metabolism, which makes it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, which suggests its potential application in cancer therapy.

Mechanism of Action

Methyl (1R,3S)-3-[(1,4-dimethylcyclohexyl)carbamoyl]cyclopentane-1-carboxylate works by binding to and activating the Rev-Erbα protein, which is a transcription factor that regulates the expression of genes involved in metabolism and circadian rhythm. Activation of Rev-Erbα by this compound leads to increased mitochondrial biogenesis, which enhances energy production and metabolism. Moreover, activation of Rev-Erbα by this compound leads to the suppression of genes involved in inflammation and oxidative stress, which reduces muscle damage caused by exercise.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal studies. In animal studies, this compound has been shown to improve endurance and reduce muscle damage caused by exercise. Moreover, this compound has been shown to improve glucose and lipid metabolism, which makes it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, which suggests its potential application in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl (1R,3S)-3-[(1,4-dimethylcyclohexyl)carbamoyl]cyclopentane-1-carboxylate is its potential application in various fields such as exercise performance enhancement, metabolic disorders, and cancer therapy. However, one of the limitations of this compound is its short half-life, which makes it difficult to administer in vivo. Moreover, the long-term effects of this compound on human health are not yet known, which makes it difficult to assess its safety and efficacy.

Future Directions

There are several future directions for the study of methyl (1R,3S)-3-[(1,4-dimethylcyclohexyl)carbamoyl]cyclopentane-1-carboxylate. One of the future directions is the development of more potent and selective Rev-Erbα agonists that have a longer half-life and fewer side effects. Additionally, the clinical trials of this compound in humans are needed to assess its safety and efficacy in the treatment of metabolic disorders and cancer. Moreover, the potential application of this compound in other fields such as neurodegenerative diseases and aging should be explored.

Synthesis Methods

Methyl (1R,3S)-3-[(1,4-dimethylcyclohexyl)carbamoyl]cyclopentane-1-carboxylate is a synthetic compound that was first synthesized by the Scripps Research Institute in 2012. The synthesis method involves the reaction of cyclopentanone with 4-methyl-2-pentanone to form a diketone intermediate. This intermediate is then reacted with 4-dimethylaminopyridine and ethyl chloroformate to form the ester intermediate. The final step involves the reaction of the ester intermediate with 1,4-dimethylcyclohexylamine to form this compound.

Properties

IUPAC Name

methyl (1R,3S)-3-[(1,4-dimethylcyclohexyl)carbamoyl]cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-11-6-8-16(2,9-7-11)17-14(18)12-4-5-13(10-12)15(19)20-3/h11-13H,4-10H2,1-3H3,(H,17,18)/t11?,12-,13+,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJNZKMEOWATEK-BWAOXVRWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C)NC(=O)C2CCC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(CC1)(C)NC(=O)[C@H]2CC[C@H](C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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